REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][C:7](B(O)O)=[CH:6][CH:5]=1)([O-:3])=[O:2].Cl[C:14]1[CH:19]=[CH:18][N:17]=[CH:16][C:15]=1[F:20].C(=O)([O-])[O-].[K+].[K+]>COCCOC.[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[F:20][C:15]1[CH:16]=[N:17][CH:18]=[CH:19][C:14]=1[C:7]1[CH:8]=[CH:9][C:4]([N+:1]([O-:3])=[O:2])=[CH:5][CH:6]=1 |f:2.3.4,6.7.8.9.10|
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Name
|
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)B(O)O
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Name
|
|
Quantity
|
1.11 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=NC=C1)F
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
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COCCOC
|
Name
|
|
Quantity
|
462 mg
|
Type
|
catalyst
|
Smiles
|
[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
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Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture was refluxed under nitrogen for 20 hours
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Duration
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20 h
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Type
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TEMPERATURE
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Details
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After cooling
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Type
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CUSTOM
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Details
|
1,2-dimethoxyethane was removed in vacuo
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Type
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ADDITION
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Details
|
To the residue was added ethyl acetate
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Type
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WASH
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Details
|
washed with water
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate
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Type
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CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=NC=CC1C1=CC=C(C=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.23 g | |
YIELD: CALCULATEDPERCENTYIELD | 121.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |